molecular formula C9H13NO4 B576544 2,3,5,6-Tetramethoxypyridine CAS No. 13131-24-3

2,3,5,6-Tetramethoxypyridine

Cat. No. B576544
CAS RN: 13131-24-3
M. Wt: 199.206
InChI Key: OVTWPLXLOLLTBO-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethoxypyridine is a chemical compound with the molecular formula C9H13NO4 . It is used for research purposes.


Synthesis Analysis

New polyheteroarylenes (polydiimidazopyridines) based on 2,3,5,6-tetraaminopyridine were synthesized in a 84% PPA solution using procedures described in detail in the literature .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetramethoxypyridine consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-Tetramethoxypyridine include a molecular weight of 199.204 Da and a monoisotopic mass of 199.084457 Da .

Scientific Research Applications

  • Catalytic Applications : Terpyridines, including "2,3,5,6-Tetramethoxypyridine" derivatives, are used in various research fields such as materials science, biomedicinal chemistry, and organometallic catalysis. They are involved in a broad range of reactions, including artificial photosynthesis, biochemical transformations, and polymerization reactions, demonstrating their versatility in organic and macromolecular chemistry (Winter, Newkome, & Schubert, 2011).

  • Electrocatalytic Synthesis : The compound has been synthesized electrocatalytically, indicating its potential for efficient production in industrial settings. This synthesis process achieved high product yield and purity under controlled conditions, showcasing its applicability in chemical manufacturing (Xue Ying-Hua, 2007).

  • Synthesis of Imidazopyridines : "2,3,5,6-Tetramethoxypyridine" is useful in the synthesis of imidazopyridines, which are important in medicinal chemistry and material science. This highlights its role as a precursor in the synthesis of biologically and materially significant compounds (Bagdi, Santra, Monir, & Hajra, 2015).

  • Chelate Reagent Synthesis : It is involved in the synthesis of chelate reagents, such as in the formation of 2,3,5,6-tetra(2-pyridyl) pyrazine via reactions with cobalt ions. This application is significant in coordination chemistry and the development of new materials (Okamoto, Ogura, & Kinoshita, 1984).

  • Coordination Chemistry : The compound plays a role in the coordination chemistry of derivatives, being utilized as bridging ligands in the synthesis of dimeric and polymetallic complexes. This is important for understanding metal-metal bonding and developing new metal complexes (Rawson & Winpenny, 1995).

  • Prion Inhibition Research : Derivatives of "2,3,5,6-Tetramethoxypyridine" have been studied for their bioactivity in inhibiting prion replication, indicating potential therapeutic applications in prion diseases (May et al., 2007).

  • Pharmaceutical Development : The compound's derivatives are investigated for their role in the prevention and treatment of diseases such as osteoporosis. This illustrates its potential in drug development and therapeutic applications (Hutchinson et al., 2003).

properties

IUPAC Name

2,3,5,6-tetramethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-11-6-5-7(12-2)9(14-4)10-8(6)13-3/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTWPLXLOLLTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetramethoxypyridine

Citations

For This Compound
4
Citations
NL Weinberg, EA Brown - The Journal of Organic Chemistry, 1966 - ACS Publications
The first examples of nitrogen heterocycles, 2, 6-dimethoxypyridine and N-methylpyrrole, have been anodically methoxylated. The dimethoxypyridine afforded a bisketal and a …
Number of citations: 50 pubs.acs.org
JK MacLeod, D Becher, C Djerassi - The Journal of Organic …, 1966 - ACS Publications
As an extension of the study of possible charge localization in carbonyl group derivatives, the methoxycarbonyl-and some ethoxycarbonylhydrazones of a series of simple aldehydes …
Number of citations: 4 pubs.acs.org
PL Coe, JC Tatlow, M Wyatt - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
Pyridine has been fluorinated over KCoIIIF4 to give a mixture largely of ring-opened products. The main components isolated were (Z)-undecafluoro-2-azahex-2-ene (I), (Z)-2H-1-…
Number of citations: 3 pubs.rsc.org
F Barba, B Batanero - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
Publisher Summary This chapter discusses some aspects of the electrolysis of 6-membered heterocyclic compounds and their benzo-derivatives. During the past few years a number of …
Number of citations: 2 www.sciencedirect.com

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